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Compound of Interest

Compound Name: lomeprol

Cat. No.: B564407

An In-depth Technical Guide to the Historical Development and Evolution of lomeprol as a
Contrast Agent

Introduction: The Advent of a Low-Osmolality
Contrast Agent

lomeprol, a non-ionic, monomeric iodinated contrast medium, represents a significant
advancement in the field of radiographic imaging.[1] Developed by Bracco Imaging under trade
names like lomeron, its introduction marked a pivotal step in the evolution of contrast agents,
offering a favorable balance of high iodine content for excellent image contrast with reduced
osmolality and viscosity to improve patient safety and tolerability.[2][3] Unlike older ionic
agents, lomeprol was designed to minimize chemotoxicity, osmolality, and viscosity while
maximizing water solubility, addressing many of the safety concerns associated with previous
generations of contrast media.[1][4] This guide provides a comprehensive overview of the
historical development, chemical properties, and clinical evolution of lomeprol for researchers,
scientists, and drug development professionals.

Historical Context and Rationale for Development

The development of iodinated contrast media began with ionic compounds that, while effective,
were associated with a high incidence of adverse effects due to their high osmolality in solution.
The Swedish radiologist Torsten Almén was a pioneer in conceptualizing non-ionic contrast

agents to reduce the severe pain and other side effects experienced by patients. This led to the
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development of the first generation of non-ionic monomers, which offered a significant
improvement in safety.

lomeprol emerged from this ongoing effort to refine the properties of non-ionic contrast agents.
The primary goals for its development were to create a compound with:

e Lower Osmolality and Viscosity: To reduce the risk of patient discomfort, hemodynamic
changes, and nephrotoxicity.

» High Water Solubility: To allow for the formulation of highly concentrated solutions, delivering
a sufficient iodine load for high-quality imaging.

o Excellent Chemical Stability: To create formulations that do not require chelating agents like
edetic acid (EDTA).

o Favorable Safety Profile: To minimize both systemic and local adverse reactions.

lomeprol successfully achieved these objectives, offering formulations with some of the lowest
osmolality and viscosity values compared to other non-ionic monomers at similar iodine
concentrations.

Chemical Synthesis and Molecular Structure

lomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)-
methylamino]-2,4,6-tri-iodo-1,3-benzenedicarboxamide, is synthesized through a multi-step
process. Several synthesis routes have been developed, with a focus on environmental
friendliness, process stability, and high yield.

A common synthetic pathway starts with 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid.
The process generally involves acylation, methylation, hydrolysis, and hydroxylation reactions
to arrive at the final lomeprol molecule. One described method involves treating the starting
material with a chloride to produce a dichloride, followed by treatment with acetoxyacetyl
chloride, methylation with iodomethane, and subsequent condensation and deacetylation.
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A simplified chemical synthesis pathway for lomeprol.
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Physicochemical Properties

lomeprol's unique chemical structure imparts favorable physicochemical properties,
particularly its high hydrophilicity, which contributes to its low protein binding and rapid renal
excretion. Its high solubility allows for the formulation of solutions with iodine concentrations up
to 400 mgl/mL, which was the highest concentration available for a non-ionic monomer at the

time of its development.

Table 1: Comparison of Physicochemical Properties of lomeprol and Other Non-lonic Contrast

Agents

lomeprol (350 lohexol (350 lopamidol (370 lopromide (370
Property

mgl/mL) mgl/mL) mgl/mL) mgl/mL)
Osmolality

719 844 796 770
(mOsm/kg Hz20)
Viscosity (mPa-s

7.5 104 9.4 9.5
at 37°C)
lodine
Concentration 350 350 370 370
(mg/mL)

Note: Values are approximate and can vary slightly between different sources and
measurement conditions.

Mechanism of Action

The mechanism of action for lomeprol is based on the radiopaque properties of the three
iodine atoms covalently bound to its benzene ring structure. lodine has a high atomic number,
which allows it to effectively absorb X-rays. When administered intravascularly, lomeprol
distributes throughout the bloodstream and extracellular fluid space, opacifying the structures it
flows through. This increased attenuation of X-rays creates a contrast between the vessel or
organ and the surrounding tissues, allowing for detailed visualization on radiographic images.
lomeprol itself is pharmacologically inert and does not undergo significant metabolism.
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Preclinical Development

Extensive pharmaco-toxicological studies in various animal models were crucial in establishing
the safety profile of lomeprol before its introduction into clinical practice.

Key Preclinical Findings:

e Low Systemic Toxicity: Acute intravenous toxicity studies in mice, rats, and dogs showed that
lomeprol's toxicity was very low and comparable to other non-ionic contrast media.

e Cardiovascular Safety: In animal models, lomeprol induced only moderate and short-lasting
hemodynamic changes, which were significantly milder than those caused by ionic contrast
agents. It had no significant effects on heart rate or blood pressure at clinically relevant
doses.

o Renal Tolerance: When administered intravenously at high doses, lomeprol did not affect
the glomerular filtration rate, though it did cause a transient increase in renal blood flow,
diuresis, and enzymuria.

o Neurotolerance: Preclinical studies assessing neurotolerance after intrathecal administration
found lomeprol to be well-tolerated, with an acute neurotoxicity comparable to or better than
agents like iopamidol and iohexol.

Experimental Protocol: Acute Intravenous Toxicity Study
(Hypothetical Workflow)

A typical preclinical study to determine the median lethal dose (LDso) would follow a structured
protocol.
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Workflow for a preclinical acute toxicity study.
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Clinical Evolution and Efficacy

lomeprol's clinical development program involved extensive Phase |, II, and Il trials to
evaluate its pharmacokinetics, safety, and diagnostic efficacy across a wide range of
indications and patient populations, including pediatrics.

Phase | and Il Studies

Initial studies in healthy volunteers and small patient groups confirmed the preclinical findings.
lomeprol was found to be well-tolerated and did not cause clinically significant effects on
cardiovascular, central nervous, or renal systems. These studies established the dose-
response relationship and confirmed its pharmacokinetic profile of rapid renal excretion without
metabolism.

Phase Ill and Comparative Trials

Large-scale Phase Il trials demonstrated that lomeprol provides good or excellent quality
radiographs in the vast majority of patients across procedures like urography, angiography, and
computed tomography (CT). Its diagnostic efficacy was shown to be equivalent to other widely
used non-ionic agents, including iopamidol, iohexol, and iopromide.

A key area of investigation has been its effect on renal function, particularly in patients with pre-
existing chronic kidney disease (CKD). The ACTIVE trial, a notable head-to-head comparison,
found that the incidence of contrast-induced nephropathy (CIN) was significantly lower after
administration of lomeprol-400 compared to the iso-osmolar agent lodixanol-320 in patients
with CKD.

Table 2: Selected Comparative Clinical Trial Data on Safety and Efficacy
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Trial/Study (Indication)

Comparator Agent

Key Findings

Intravenous Urography

lopromide, lohexol, lopamidol

lomeprol demonstrated
comparable diagnostic efficacy
and a similar or slightly better
safety profile, with a tendency
for fewer side effects than
iopromide. Pain at the injection
site was reported less

frequently than with iohexol.

ACTIVE Trial (CT in CKD
patients)

lodixanol-320

The incidence of contrast-
induced nephropathy (CIN)
was significantly lower with
lomeprol-400 (0%) compared
to lodixanol-320 (6.9%). The
mean rise in serum creatinine
was also significantly lower

with lomeprol.

General Tolerability

Multiple

In a pooled analysis of 7,799
patients, adverse events were
observed in only 5.6%, the
majority of which were mild.
Common events included
sensations of heat and taste

disturbances.

Pediatric Studies

lomeprol has also been extensively studied in pediatric populations, from newborns to

adolescents. In a large series of 438 pediatric patients, lomeprol was found to be a suitable

and well-tolerated contrast medium for various radiologic, urologic, and cardiologic

examinations. The safety profile in children is similar to that in adults.

Pharmacokinetics
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The pharmacokinetic profile of lomeprol is characterized by its simple and efficient elimination,
which is a key factor in its safety.

No Protein Binding
Distribution No Metabolism
Extracellular Fluid

Glomerular ~90% in 24h Renal Excretion
Filtration (Urine)

1V Administration

Click to download full resolution via product page

Pharmacokinetic pathway of lomeprol.

Table 3: Pharmacokinetic Parameters of lomeprol

Parameter Value

Protein Binding Does not bind to plasma proteins.

Metabolism Not metabolized.

Route of Elimination Almost exclusively via renal glomerular filtration.

. Approximately 90% of the dose is excreted
Excretion Rate o o
unchanged in urine within 24 hours.

o ) Approximately 1.8 - 2 hours in patients with
Elimination Half-life .
normal renal function.

Volume of Distribution 0.28 (x0.05) L/kg.

_ Elimination half-life increases progressively with
Effect of Renal Impairment ) ) ) ]
increasing renal impairment.

Dialyzability Can be removed by hemodialysis.

Conclusion: An Evolved and Established Agent

The historical development of lomeprol is a clear example of rational drug design aimed at
improving the safety and efficacy of diagnostic imaging. Evolving from the foundational work on
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non-ionic contrast media, lomeprol was engineered to possess low osmolality, low viscosity,
and high stability. Its journey from chemical synthesis through rigorous preclinical and clinical
evaluation has established it as a safe, effective, and well-tolerated contrast agent for a broad
spectrum of radiographic procedures in both adult and pediatric populations. Comparative
studies, particularly in high-risk patient groups, have further solidified its favorable profile,
making it a cornerstone agent in modern medical imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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